![molecular formula C20H18O4 B13811776 9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one CAS No. 61494-75-5](/img/structure/B13811776.png)
9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a naphthofuran core, which is fused with a dimethoxyphenyl group. It is often studied for its potential biological activities and its role in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the naphthofuran core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Solvent selection and purification methods are also critical to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydrogenated derivatives.
科学研究应用
9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in mechanistic studies.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or signaling pathways that are crucial for cell proliferation and survival. The compound’s ability to modulate these pathways can lead to its observed biological effects, such as anti-inflammatory or anticancer activities.
相似化合物的比较
Similar Compounds
Magnolin: Another compound with a similar naphthofuran core, known for its anti-inflammatory properties.
Pinoresinol: A lignan with a related structure, studied for its antioxidant and anticancer activities.
Uniqueness
9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one is unique due to its specific substitution pattern and the presence of the dimethoxyphenyl group. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
CAS 编号 |
61494-75-5 |
|---|---|
分子式 |
C20H18O4 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
4-(3,4-dimethoxyphenyl)-4,9-dihydro-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C20H18O4/c1-22-16-8-7-13(10-17(16)23-2)18-15-6-4-3-5-12(15)9-14-11-24-20(21)19(14)18/h3-8,10,18H,9,11H2,1-2H3 |
InChI 键 |
LBDRAHNRYIHOGH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CC=C3CC4=C2C(=O)OC4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


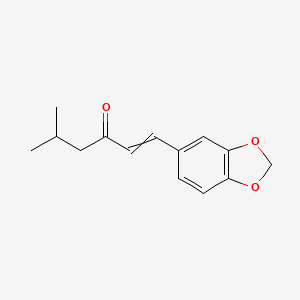
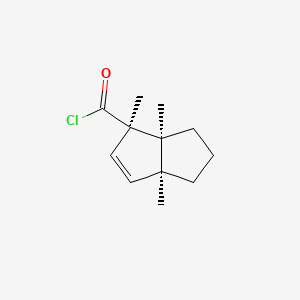
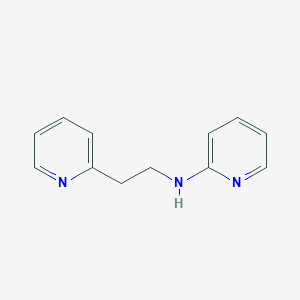
![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)

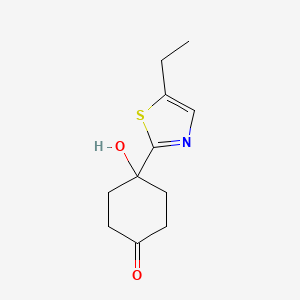
![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)
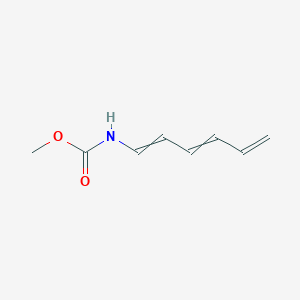
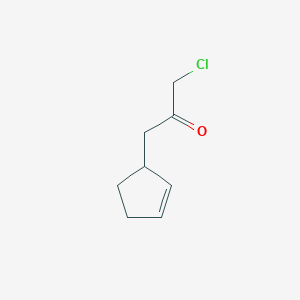
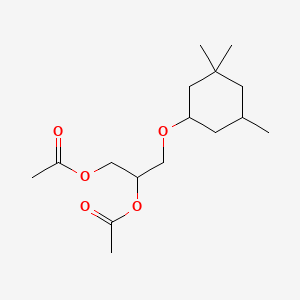
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
